molecular formula C18H12N4O4 B2892541 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide CAS No. 477538-09-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2892541
CAS No.: 477538-09-3
M. Wt: 348.318
InChI Key: XETUPRUSICSEJT-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide is a synthetic molecular hybrid designed for advanced antimicrobial research. This compound strategically incorporates two privileged pharmacophores: the benzimidazole ring, known for its ability to interact with biomolecules similarly to purine nucleotides , and the 5-nitrofuran moiety, a classic pro-drug group prevalent in anti-infective agents . This dual-targeting approach represents a modern strategy to combat the growing threat of multidrug-resistant bacteria, particularly the problematic ESKAPE pathogens . The proposed mechanism of action for this hybrid involves a synergistic effect. The 5-nitrofuran unit is believed to act as a pro-drug, undergoing enzymatic reduction within microbial cells to generate reactive species that cause lethal damage to DNA or other critical cellular components . Concurrently, the benzimidazole component can confer additional target affinity, potentially through interaction with enzymes or DNA, thereby enhancing the compound's overall potency and potentially overcoming common resistance mechanisms . This makes the compound a valuable tool for researchers investigating novel antibacterial pathways and developing next-generation therapeutics against resistant bacterial strains. The product is intended for in vitro research applications only.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUPRUSICSEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. Subsequent nitration and coupling reactions introduce the nitrofuran and carboxamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group in the furan ring can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties.

  • Substitution: The benzimidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

  • Substitution: Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions can involve strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, while the nitrofuran group may participate in redox reactions within cells. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide:

Compound Name Core Structure Substituents/Modifications Biological Activity/Properties Synthesis Yield Key References
This compound 5-Nitrofuran + Benzimidazole-phenyl None Antimicrobial (inferred from nitrofuran core) Not reported
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) 5-Nitrofuran 3-(1H-Imidazol-1-yl)propyl amine Antifungal activity (low IC₅₀) 7%
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3) 5-Nitrofuran 2-(Pyridin-2-yl)ethyl amine Antifungal activity (moderate IC₅₀) 30%
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-4-carboxamide (4) 5-Methylisoxazole + Benzimidazole-phenyl 5-Methylisoxazole vs. 5-nitrofuran DNA binding (inferred) Not reported
TUBC (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea) Benzimidazole-phenyl + Thiourea 3-Benzoyl thiourea Elastase inhibition (IC₅₀: 8.2 µM), antioxidant (80% DPPH scavenging) High yield

Key Observations

Nitrofuran vs. Compound 2 and 3 () demonstrate that alkylamine substituents (imidazole or pyridine) improve antifungal activity but reduce synthetic yields (7–30%) compared to aromatic amines in the target compound .

Benzimidazole-Phenyl Role: The benzimidazole-phenyl moiety enhances DNA-binding and enzyme inhibition.

Synthetic Challenges :

  • The target compound’s synthesis shares methodology with Compound 4 (), but the nitro group in nitrofuran may complicate purification due to instability under acidic/basic conditions .

For instance, thiourea derivatives (TUBC) exhibit superior antioxidant activity, whereas pyridine-containing analogues (Compound 3) show moderate antifungal effects .

Biological Activity

The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C16H14N4O3\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{3}

Synthesis Methods

The synthesis of nitrofuranyl benzimidazoles, including the target compound, typically involves the reaction of 5-nitro-2-furaldehyde with 1,2-phenylenediamine under reflux conditions. This method has been reported to yield high purity compounds suitable for biological testing .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. For instance, derivatives of 1H-benzimidazole have shown significant antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans:

CompoundMIC (mg/mL)Activity Type
4b2 - 16Antibacterial
4k8 - 16Antifungal

These results indicate that the compound exhibits potent activity comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that related benzimidazole derivatives inhibit cancer cell proliferation effectively:

Cell LineIC50 (μM)
MCF-71.2
Hep-G213.3

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms involving the inhibition of key signaling pathways such as VEGFR-2 .

The proposed mechanism by which benzimidazole derivatives exert their biological effects includes interference with DNA synthesis and inhibition of specific kinases involved in cell signaling pathways. The docking studies suggest these compounds bind effectively at the ATP-binding site of target proteins, leading to reduced cell viability in cancer cells .

Study on Antimicrobial Efficacy

A study conducted on a series of synthesized benzimidazole derivatives reported significant variations in antibacterial potency. The compounds were tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that certain derivatives had MIC values as low as 2 mg/mL against resistant strains, showcasing their potential as new antimicrobial agents .

Study on Anticancer Properties

In another research effort, compounds similar to this compound were evaluated for their anticancer effects using various human cancer cell lines. The study revealed that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms, further supporting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide?

  • Methodology :

  • Step 1 : Synthesize the benzimidazole core via condensation of benzene-1,2-diamine with p-aminobenzoic acid in polyphosphoric acid, followed by purification using ethyl acetate and sodium bicarbonate washes .
  • Step 2 : Couple the benzimidazole intermediate with 5-nitrofuran-2-carboxylic acid using carbodiimide-based activation (e.g., EDC/HCl) in anhydrous DMF under nitrogen .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR (C=O stretch at ~1680 cm1^{-1}) .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Approach :

  • NMR : Identify characteristic signals: benzimidazole NH (δ ~12.5 ppm, broad singlet), nitrofuran NO2_2 (δ ~8.1 ppm), and carboxamide CONH (δ ~10.2 ppm) .
  • IR : Confirm functional groups: nitrofuran (NO2_2, ~1520 cm1^{-1}), carboxamide (C=O, ~1680 cm1^{-1}), and benzimidazole (C=N, ~1600 cm1^{-1}) .
  • Mass Spectrometry : Verify molecular ion [M+H]+^+ at m/z 393.3 (calculated for C18_{18}H12_{12}N4_4O4_4) .

Q. What functional groups influence reactivity and bioactivity?

  • Key Groups :

  • Nitrofuran : Enhances redox activity and potential DNA intercalation via nitro group reduction .
  • Benzimidazole : Facilitates π-π stacking with biological targets (e.g., DNA bases, enzyme active sites) .
  • Carboxamide : Stabilizes hydrogen bonding with proteins (e.g., elastase’s catalytic triad) .
    • Structural Comparisons : Analogues lacking the nitrofuran show reduced elastase inhibition (IC50_{50} > 100 μM vs. 25 μM for the parent compound) .

Advanced Research Questions

Q. What strategies address low yield in the final coupling step?

  • Optimization :

  • Activation Reagents : Replace EDC with DCC/HOBt to reduce racemization and improve carboxamide formation .
  • Solvent Choice : Use THF instead of DMF to minimize side reactions; monitor via TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) .
  • Temperature Control : Conduct coupling at 0–4°C to stabilize reactive intermediates .

Q. How to design assays for elastase inhibition and DNA binding?

  • Elastase Inhibition :

  • Assay : Use N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide as substrate; monitor absorbance at 410 nm. Calculate IC50_{50} via nonlinear regression .
  • Controls : Include oleic acid (known elastase inhibitor) and DMSO vehicle .
    • DNA Binding :
  • UV-Vis Titration : Measure hypochromicity at 260 nm with CT-DNA; calculate binding constant (Kb_b) using Benesi-Hildebrand plot .
  • Viscosity : Assess changes in DNA viscosity upon compound addition; intercalators increase viscosity .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Case Study : Docking predicts strong binding to elastase (ΔG = −9.2 kcal/mol), but in vitro IC50_{50} is moderate (25 μM).

  • Analysis :

Solvent Effects : MD simulations in explicit water may reveal desolvation penalties not accounted for in docking .

Metabolite Interference : Test compound stability in assay buffer (e.g., nitroreductase-mediated degradation) .

Off-Target Binding : Perform competitive assays with elastase inhibitors (e.g., α-1 antitrypsin) .

Q. What computational methods predict pharmacokinetic properties?

  • Key Parameters :

  • Polar Surface Area (PSA) : Calculate via Schrödinger’s QikProp (PSA < 140 Å2^2 suggests good oral bioavailability) .
  • Rotatable Bonds : Limit to ≤10 for optimal membrane permeation (e.g., compound has 5 rotatable bonds) .
  • ADMET Prediction : Use SwissADME to assess CYP450 inhibition risk and blood-brain barrier penetration .

Q. How to apply Hirshfeld surface analysis in crystallography?

  • Procedure :

  • Data Collection : Obtain single-crystal X-ray diffraction data (resolution ≤ 0.8 Å) .
  • Analysis : Use CrystalExplorer to map dnorm_\text{norm}, highlighting close contacts (e.g., O···H interactions between carboxamide and DNA) .
  • Correlation : Compare Hirshfeld fingerprints with DFT-calculated electrostatic potentials to validate intermolecular interactions .

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